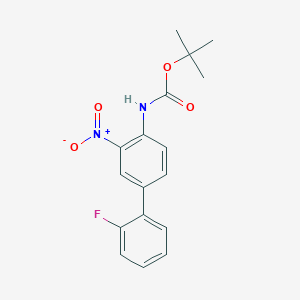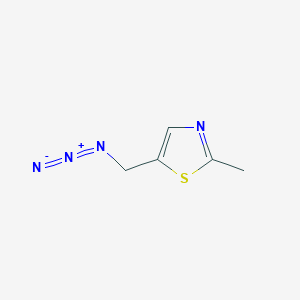
(2,6-Dimethylpyridine-3,5-diyl)dimethanol
概要
説明
(2,6-Dimethylpyridine-3,5-diyl)dimethanol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpyridine-3,5-diyl)dimethanol typically involves the hydroxymethylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced waste compared to traditional batch processes.
化学反応の分析
Types of Reactions
(2,6-Dimethylpyridine-3,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 5-Carboxy-2,6-dimethylpyridine
Reduction: 5-Hydroxymethyl-2,6-dimethylpyridin-3-yl-methanol
Substitution: Various substituted pyridines depending on the reagent used
科学的研究の応用
(2,6-Dimethylpyridine-3,5-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2,6-Dimethylpyridine-3,5-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating its effects.
類似化合物との比較
Similar Compounds
- 5-Hydroxymethyl-2,4,6-trimethyl-pyridin-3-yl-methanol
- 2,5-Dihydroxymethylpyridine
- 5-Bromo-2-hydroxymethyl-pyridin-3-yl-methanol
Uniqueness
(2,6-Dimethylpyridine-3,5-diyl)dimethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and dimethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-2,6-dimethylpyridin-3-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-8(4-11)3-9(5-12)7(2)10-6/h3,11-12H,4-5H2,1-2H3 |
InChIキー |
GXUYKKQPHHFXQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=N1)C)CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(4-Fluorobenzyl)cyclobutyl]methanol](/img/structure/B8486168.png)

![Pyrazine, 2,5-dihydro-3,6-dimethoxy-2-(1-methylethyl)-5-[(2,4,5-trifluorophenyl)methyl]-, (2S,5R)-](/img/structure/B8486184.png)
![[4-(Aminomethyl)-3-fluoro-phenyl]methanol](/img/structure/B8486196.png)
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzonitrile](/img/structure/B8486209.png)


![7-(Hydroxymethyl)-4-azaspiro[2.4]heptan-5-one](/img/structure/B8486243.png)

